molecular formula C11H13N3O2 B074710 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione CAS No. 1139-11-3

3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione

Cat. No.: B074710
CAS No.: 1139-11-3
M. Wt: 219.24 g/mol
InChI Key: XKNVJOJHTAAZCW-UHFFFAOYSA-N
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Description

3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione is a chemical compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol . It is known for its unique structure, which includes an imidazolidine ring substituted with amino, ethyl, and phenyl groups. This compound is used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The future directions for the study of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione and related compounds could involve further exploration of their synthesis, biological activity, and potential applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione typically involves the reaction of ethyl phenylglyoxylate with urea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the formation of the imidazolidine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further utilized in different chemical applications .

Mechanism of Action

The mechanism of action of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione
  • 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione
  • 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione derivatives

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-amino-5-ethyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-2-11(8-6-4-3-5-7-8)9(15)14(12)10(16)13-11/h3-7H,2,12H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNVJOJHTAAZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50921317
Record name 3-Amino-5-ethyl-2-hydroxy-5-phenyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1139-11-3, 114311-19-2
Record name NSC150482
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150482
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-5-ethyl-2-hydroxy-5-phenyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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